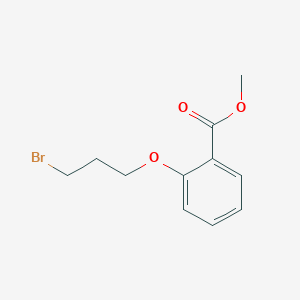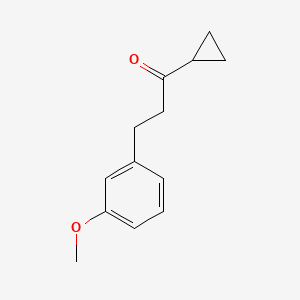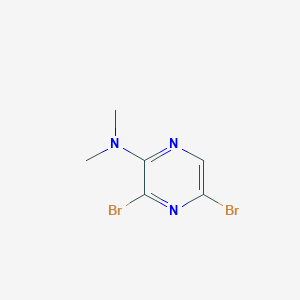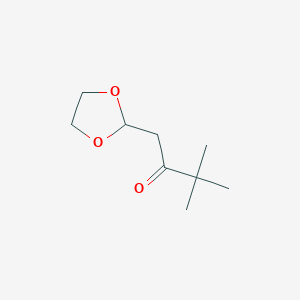
Methyl 2-(3-bromopropoxy)benzoate
Übersicht
Beschreibung
“Methyl 2-(3-bromopropoxy)benzoate” is a chemical compound with the molecular formula C11H13BrO3 . It contains a total of 28 atoms; 13 Hydrogen atoms, 11 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-bromopropoxy)benzoate” consists of a benzoate ester group attached to a bromopropoxy group . The molecular weight of this compound is 273.13 .Chemical Reactions Analysis
Esters, including “Methyl 2-(3-bromopropoxy)benzoate”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
“Methyl 2-(3-bromopropoxy)benzoate” is a solid at room temperature . Its boiling point is between 71-73°C .Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
Research involving derivatives of bromo-hydroxy-benzoic acid, like "methyl 4-bromo-2-(methoxymethoxy)benzoate," has highlighted their significance in crystallographic studies. Such studies aim to compare crystal structures and understand interactions like C—H⋯O hydrogen bonds and Br⋯O interactions, which are critical for designing materials with specific crystallographic properties (Suchetan et al., 2016).
Corrosion Inhibition
Another application is found in the field of corrosion science, where derivatives like "methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate" have been synthesized and studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. This research underscores the potential of such compounds in developing new materials for protecting industrial equipment and infrastructure (Arrousse et al., 2021).
Environmental Analysis
In environmental analysis, "Methyl benzoate" and its derivatives are used as solvents in techniques like dispersive liquid–liquid microextraction for the preconcentration of metals such as copper. This application is crucial for the detection and monitoring of metal pollutants in environmental samples, highlighting the role of these compounds in environmental chemistry (Kagaya & Yoshimori, 2012).
Insecticidal Activity
Studies on "Methyl benzoate" and similar compounds have also explored their insecticidal activity against pests like the red imported fire ants and Aedes aegypti mosquitoes. Such research is pivotal in developing safer, environmentally friendly pesticides for agricultural and public health applications (Chen et al., 2018); (Larson et al., 2021).
Pharmaceutical Synthesis
"Methyl benzoate" and related molecules serve as key intermediates in the synthesis of pharmaceuticals. Their role in the synthesis of bioactive compounds, such as anticancer and antifungal agents, underscores their importance in medicinal chemistry and drug development (Farooq & Ngaini, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-(3-bromopropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)9-5-2-3-6-10(9)15-8-4-7-12/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMJSMOVJKCGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553947 | |
| Record name | Methyl 2-(3-bromopropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromopropoxy)benzoate | |
CAS RN |
26930-28-9 | |
| Record name | Methyl 2-(3-bromopropoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26930-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(3-bromopropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)
![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)





